Technical Guide on N-Benzyl-N-butylpropane-1,3-diamine and Related Compounds
Technical Guide on N-Benzyl-N-butylpropane-1,3-diamine and Related Compounds
Disclaimer: Publicly available experimental data for the specific compound N-Benzyl-N-butylpropane-1,3-diamine is limited. This guide provides a comprehensive overview of its predicted properties based on structurally similar, well-documented compounds. It also includes established experimental protocols for the synthesis of N-substituted propane-1,3-diamines, intended for a specialist audience in research and drug development.
The name "N-Benzyl-N-butylpropane-1,3-diamine" can refer to two distinct isomers:
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N¹-Benzyl-N¹-butylpropane-1,3-diamine: Where both the benzyl and butyl groups are attached to the same nitrogen atom.
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N¹-Benzyl-N³-butylpropane-1,3-diamine: Where the benzyl and butyl groups are attached to different nitrogen atoms of the propane-1,3-diamine backbone.
Without further specification, this guide will address general characteristics applicable to N-substituted diamines and provide specific data on close analogs.
Physical and Chemical Properties of Structurally Related Diamines
To estimate the properties of N-Benzyl-N-butylpropane-1,3-diamine, we can analyze the characteristics of its parent and related structures. The addition of a butyl group to N-benzylpropane-1,3-diamine would predictably increase its molecular weight, boiling point, and lipophilicity (logP), while decreasing its water solubility and vapor pressure.
N-Benzylpropane-1,3-diamine
This compound serves as the primary scaffold. It is a colorless to pale yellow liquid that is stable at room temperature but may be moisture-sensitive[1].
| Property | Value | Reference |
| CAS Number | 13910-48-0 | [2] |
| Molecular Formula | C₁₀H₁₆N₂ | [2] |
| Molecular Weight | 164.25 g/mol | [2] |
| Boiling Point | 102 °C at 1 mmHg | [1] |
| Density (Predicted) | 0.979 ± 0.06 g/cm³ | [1] |
| Flash Point | 138.5 °C | [1] |
| pKa (Predicted) | 9.97 ± 0.10 | [1] |
| XLogP3-AA (Predicted) | 0.7 | [2] |
N¹,N³-Dibenzylpropane-1,3-diamine
This symmetrically substituted diamine provides insight into the impact of adding a second large substituent.
| Property | Value | Reference |
| CAS Number | 10239-34-6 | |
| Molecular Formula | C₁₇H₂₂N₂ | |
| Molecular Weight | 254.37 g/mol | [3] |
| Boiling Point | 124 °C at 0.55 Torr | [3] |
| Density (Predicted) | 1.017 ± 0.06 g/cm³ | [3] |
| Physical Form | Liquid |
Experimental Protocols for Synthesis
The synthesis of N-Benzyl-N-butylpropane-1,3-diamine would likely follow established methods for the N-substitution of diamines. The two most common approaches are reductive amination and direct alkylation.
Protocol 1: Sequential Reductive Amination
This is a robust method for creating asymmetrically substituted diamines (N¹-Benzyl-N³-butyl). It involves a two-step sequence.
Step 1: Monobenzylation of Propane-1,3-diamine
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Reaction Setup: In a round-bottom flask, dissolve propane-1,3-diamine (excess, e.g., 3-5 equivalents) in a suitable solvent such as methanol or ethanol.
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Aldehyde Addition: Add benzaldehyde (1 equivalent) dropwise to the solution at 0 °C to form the corresponding imine.
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Reduction: After stirring for 1-2 hours, add a reducing agent like sodium borohydride (NaBH₄) in portions.
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Work-up: Once the reaction is complete (monitored by TLC or GC-MS), quench with water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
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Purification: Purify the resulting N-benzylpropane-1,3-diamine by column chromatography or distillation.
Step 2: Butylation of N-benzylpropane-1,3-diamine
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Reaction Setup: Dissolve the purified N-benzylpropane-1,3-diamine (1 equivalent) in a solvent like methanol.
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Aldehyde Addition: Add butyraldehyde (1 equivalent) and a catalytic amount of acetic acid.
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Reduction: After imine formation, add a reducing agent such as sodium triacetoxyborohydride (STAB) or NaBH₄.
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Work-up and Purification: Follow similar work-up and purification procedures as in Step 1 to isolate the final product, N¹-Benzyl-N³-butylpropane-1,3-diamine.
